Ring-Strain Energy Reduction: Ethynyl Expansion Alleviates Angle Strain vs. Unsubstituted Cubane
The ethynyl-expanded cubane analogue of 1-ethynylcubane exhibits a ring-strain energy (RSE) of 48.3 kcal/mol [1], which is a substantial reduction compared to the 166 kcal/mol strain energy of the parent cubane [2]. This reduction arises from the insertion of the ethynyl group expanding the cage angles from 90° to 107.1°, alleviating angle strain [3]. For applications requiring high energy density while mitigating excessive strain-induced instability, 1-ethynylcubane offers a more balanced energetic profile.
| Evidence Dimension | Ring-strain energy |
|---|---|
| Target Compound Data | 48.3 kcal/mol (for ethynyl-expanded cubane analogue) |
| Comparator Or Baseline | Cubane: 166 kcal/mol |
| Quantified Difference | ~71% reduction in strain energy |
| Conditions | B3LYP/6-31G* computational study; homodesmotic/isodesmotic reactions for cubane baseline |
Why This Matters
This quantifies that 1-ethynylcubane retains significant energetic content while being less strained than cubane, impacting its kinetic stability and suitability for synthesis of energetic polymers.
- [1] Bachrach, S. M. Structure, Deprotonation Energy, and Cation Affinity of an Ethynyl-Expanded Cubane. J. Phys. Chem. A 2003, 107 (24), 4957–4961. View Source
- [2] Imperial College London. High Energy Derivatives of Cubane. View Source
- [3] Bachrach, S. M. Structure, Deprotonation Energy, and Cation Affinity of an Ethynyl-Expanded Cubane - PDF. Datapdf.com. View Source
